Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate
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Overview
Description
Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate is a synthetic organic compound characterized by the presence of an adamantyl group, a thiazole ring, and an ester functional group
Preparation Methods
The synthesis of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate typically involves multiple steps, starting with the preparation of the adamantyl-substituted thiazole intermediate. One common method includes the reaction of 1-adamantylamine with a thiazole derivative under specific conditions to form the desired intermediate. This intermediate is then reacted with ethyl 3-oxopropanoate in the presence of a suitable catalyst to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as column chromatography, is also common to isolate the pure compound .
Chemical Reactions Analysis
Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The thiazole ring and ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The thiazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate can be compared with other adamantyl-substituted thiazole derivatives, such as:
- 2-[2-(1-adamantyl)ethyl]-3-hydroxybutyric acid
- 2-(3-homoadamantyl)-3-hydroxybutyric acid
- 2-(1-homoadamantyl)-3-hydroxybutyric acid
These compounds share similar structural features but differ in their functional groups and overall reactivity.
Properties
IUPAC Name |
ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-2-23-16(22)6-15(21)20-17-19-14(10-24-17)18-7-11-3-12(8-18)5-13(4-11)9-18/h10-13H,2-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYNDFDTBMDURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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